molecular formula C18H18N4O3S B1665893 4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide CAS No. 1117684-36-2

4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide

Cat. No. B1665893
CAS RN: 1117684-36-2
M. Wt: 370.4 g/mol
InChI Key: UEOZXMAOIHDDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as AZ12799734, is an orally active TGF-β type I receptors active site inhibitor . It has the molecular formula C18H18N4O3S.


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C18H18N4O3S . The molecular weight is 370.43 .


Physical And Chemical Properties Analysis

The compound is a powder that is white to beige in color . It is soluble in DMSO at a concentration of 2 mg/mL .

Scientific Research Applications

Inhibition of ALK4, ALK6, and ALK7

In addition to inhibiting TGF-βRI, AZ12799734 also inhibits ALK4, ALK6, and ALK7 at concentrations under 10 μM .

Inhibition of BMP Signaling

AZ12799734 inhibits BMP signaling, which is a group of growth differentiation factors that are part of the TGF-β superfamily .

Inhibition of Phosphorylation of SMAD1 and SMAD2

AZ12799734 inhibits the phosphorylation of SMAD1 and SMAD2, which are intracellular proteins that transmit extracellular signals from TGF-β ligands to the nucleus where they activate downstream gene transcription .

Inhibition of TGF-β-Induced Epithelial Cell Migration

AZ12799734 inhibits TGF-β-induced epithelial cell migration in vitro . This could have potential implications in wound healing and cancer metastasis research.

Cardiotoxicity

AZ12799734 displays cardiotoxicity in vivo . This is an important consideration for its use in vivo and its potential therapeutic applications.

Safety And Hazards

Oral administration of AZ12799734 in rats results in heart valve lesions (200 mg/kg/day for 5 days) and physeal dysplasia (400 mg/kg/day for 6 days), consistent with a critical role of ALK5 in maintaining the integrity of heart valve and physis .

properties

IUPAC Name

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZXMAOIHDDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide

CAS RN

1117684-36-2
Record name AZ-12799734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-12799734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Quantity
0.00277 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.0277 mol
Type
reactant
Reaction Step Four
Quantity
0.00277 mol
Type
catalyst
Reaction Step Five
Quantity
0.00194 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
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4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
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4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
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4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
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4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide
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4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide

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